molecular formula C19H18BrP B117116 Methyltriphenylphosphonium bromide CAS No. 1779-49-3

Methyltriphenylphosphonium bromide

Cat. No.: B117116
CAS No.: 1779-49-3
M. Wt: 357.2 g/mol
InChI Key: LSEFCHWGJNHZNT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltriphenylphosphonium bromide is an organophosphorus compound with the chemical formula C₁₉H₁₈BrP . It is the bromide salt of a phosphonium cation and appears as a white crystalline solid. This compound is soluble in polar organic solvents and is widely used in organic synthesis, particularly in the Wittig reaction for methylenation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium bromide is synthesized by reacting triphenylphosphine with methyl bromide. The reaction proceeds via an SN2 mechanism, where the methyl group displaces the bromide ion to form the quaternary ammonium salt . The reaction can be represented as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Br} \rightarrow \text{Ph}_3\text{PCH}_3\text{Br} ]

Industrial Production Methods: In an industrial setting, the synthesis involves heating triphenylphosphine and methyl bromide in a suitable solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization to enhance purity .

Chemical Reactions Analysis

Types of Reactions: Methyltriphenylphosphonium bromide primarily undergoes substitution reactions. It is a key precursor to methylenetriphenylphosphorane, a useful methylenating reagent .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction with strong bases is methylenetriphenylphosphorane, which is used in the Wittig reaction to form alkenes .

Scientific Research Applications

Organic Synthesis

Wittig Reaction
MTPB is primarily recognized for its utility as a reagent in the Wittig reaction, a crucial method for forming alkenes from aldehydes or ketones. In this reaction, MTPB forms methylenetriphenylphosphorane when treated with strong bases such as butyllithium or sodium amide, facilitating the generation of various alkenes .

Phase Transfer Catalyst
In addition to its role in the Wittig reaction, MTPB acts as a phase transfer catalyst. This property enhances the efficiency of reactions involving immiscible phases by facilitating the transfer of reactants across phase boundaries. This application is particularly beneficial in producing powder coatings and other materials .

Biological Applications

Drug Delivery Systems
MTPB's lipophilicity allows it to serve as a vehicle for delivering drugs to specific cellular components. Its ability to penetrate cell membranes makes it useful in targeting mitochondria, thereby improving the bioavailability of therapeutic agents .

Antineoplastic Agent
Research has indicated that MTPB exhibits antineoplastic properties, making it a candidate for cancer treatment strategies. Its mechanism involves disrupting cellular functions in cancer cells, although further studies are required to fully elucidate its efficacy and safety profile .

Material Science

Functionalization of Graphene
Recent studies have explored the use of MTPB within deep eutectic solvents (DESs) for functionalizing graphene. The unique properties of DESs allow for the introduction of functional groups onto graphene surfaces, enhancing their applicability in drug delivery systems, wastewater treatment, and as catalysts .

Analytical Applications

Molecular Probes
MTPB has been employed as a molecular probe in analytical chemistry. For instance, it has been used in resonance light scattering techniques to determine bismuth levels in pharmaceutical products. This application demonstrates its utility in enhancing detection sensitivity and specificity .

Summary Table of Applications

Application AreaSpecific UseDescription
Organic SynthesisWittig ReactionForms alkenes from aldehydes/ketones using methylenetriphenylphosphorane
Phase Transfer CatalystFacilitates reactions between immiscible phases
Biological ApplicationsDrug Delivery SystemsTargets mitochondria for improved drug bioavailability
Antineoplastic AgentDisrupts cellular functions in cancer cells
Material ScienceFunctionalization of GrapheneEnhances graphene properties via DESs
Analytical ApplicationsMolecular ProbesUsed for sensitive detection of bismuth in pharmaceuticals

Case Studies and Research Findings

  • Wittig Reaction Efficiency : A study demonstrated that using MTPB significantly increased the yield of desired alkenes compared to traditional methods, showcasing its effectiveness as a Wittig reagent .
  • Graphene Functionalization : Research involving DESs based on MTPB revealed that modified graphene exhibited enhanced stability and functionality, indicating potential applications in nanotechnology and materials science .
  • Anticancer Activity : Preliminary investigations into MTPB's antineoplastic effects showed promising results in inhibiting tumor growth in vitro, warranting further exploration into its therapeutic potential .

Mechanism of Action

Comparison with Similar Compounds

  • Ethyltriphenylphosphonium bromide
  • Butyltriphenylphosphonium bromide
  • Phenyltriphenylphosphonium bromide

Comparison: Methyltriphenylphosphonium bromide is unique due to its specific use in the Wittig reaction for methylenation. While similar compounds like ethyltriphenylphosphonium bromide and butyltriphenylphosphonium bromide can also be used in organic synthesis, they differ in their alkyl group, which can influence their reactivity and the types of reactions they undergo .

Biological Activity

Methyltriphenylphosphonium bromide (MTPPB) is a quaternary ammonium compound that has garnered attention in various fields of biological research due to its unique properties and biological activities. This article delves into the biological activity of MTPPB, highlighting its mechanisms of action, applications in drug delivery, and potential therapeutic uses.

Overview of this compound

MTPPB is primarily known for its role in organic synthesis, particularly in the Wittig reaction for methylenation. However, its lipophilic nature allows it to penetrate cellular membranes, making it a valuable tool in biological applications. It has been utilized in drug delivery systems targeting mitochondria, enhancing the efficacy of chemotherapeutic agents.

  • Mitochondrial Targeting :
    • MTPPB is often conjugated with other compounds to create mitochondrial-targeted drug delivery systems. These systems exploit the negative membrane potential of mitochondria to facilitate the selective uptake of therapeutic agents, thereby enhancing their cytotoxicity against cancer cells .
  • Antineoplastic Activity :
    • MTPPB has demonstrated antineoplastic properties, acting as an effective agent in various cancer models. Studies have shown that it can enhance the cytotoxic effects of established chemotherapeutics like Paclitaxel when delivered specifically to mitochondria .
  • Antifungal Activity :
    • Research indicates that derivatives of MTPPB can significantly improve antifungal activity when used to modify polysaccharides like chitosan and inulin. These modified compounds exhibited enhanced inhibitory effects against various plant pathogens, indicating potential agricultural applications .

Table 1: Summary of Biological Activities

Activity Description References
Mitochondrial Targeting Enhanced delivery of drugs directly to mitochondria, improving efficacy against cancer cells ,
Antineoplastic Properties Demonstrated ability to enhance the effectiveness of chemotherapeutic agents
Antifungal Activity Improved antifungal efficacy when used in modified polysaccharides

Case Study: Mitochondrial Drug Delivery

In a study focusing on HeLa cancer cells, researchers functionalized liposomes with MTPPB to create a targeted drug delivery system. The results showed that these modified liposomes not only increased drug uptake but also enhanced the overall cytotoxicity compared to non-targeted systems. This underscores the potential of MTPPB in developing more effective cancer therapies .

Case Study: Antifungal Applications

Another notable study explored the modification of chitosan with quaternary phosphonium salts, including MTPPB. The modified chitosan exhibited significant antifungal activity against pathogens such as Colletotrichum lagenarium and Fusarium oxysporum, with inhibitory indices exceeding 75% at low concentrations. This suggests that MTPPB can be instrumental in agricultural biotechnology .

Q & A

Basic Research Questions

Q. What are the optimal synthesis and purification conditions for methyltriphenylphosphonium bromide?

  • Category : Basic (Synthetic Methodology)
  • Answer : this compound is typically synthesized via alkylation of triphenylphosphine with methyl bromide in polar solvents (e.g., ethanol or methanol) under reflux conditions. Industrial-scale production employs continuous flow systems for efficiency . Purification involves recrystallization from hot ethanol or methanol to remove unreacted precursors. For laboratory-scale synthesis, drying under reduced pressure is critical to eliminate hygroscopic water, which can interfere with subsequent reactions (e.g., Wittig reactions) .

Q. How does this compound function in the Wittig reaction, and what factors influence its efficiency?

  • Category : Basic (Mechanistic Understanding)
  • Answer : The compound acts as a precursor to ylides in Wittig reactions, enabling olefin synthesis. Key factors include:

  • Base selection : Strong bases (e.g., potassium tert-butoxide) deprotonate the phosphonium salt to generate the reactive ylide.
  • Solvent choice : Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) minimizes side reactions.
  • Moisture control : Hygroscopicity necessitates drying the phosphonium salt prior to use to prevent ylide decomposition .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Category : Basic (Physicochemical Properties)
  • Answer : The compound exhibits high water solubility (400 g/L at 25°C) and hygroscopicity, requiring storage at 2–8°C in airtight containers. In organic solvents, it dissolves readily in DMSO, THF, and dichloromethane. Stability is pH-dependent; neutral to slightly acidic conditions (pH 6.0–6.5) are optimal to prevent decomposition .

Advanced Research Questions

Q. How can this compound be utilized in deep eutectic solvents (DESs), and what parameters govern its efficacy?

  • Category : Advanced (Material Design)
  • Answer : DESs formed with this compound (e.g., with glycerol or ethylene glycol) exhibit tunable acidity and polarity. Key parameters include:

  • Molar ratios : A 1:4 ratio with ethylene glycol yields a DES with pH ~6, suitable for biofuel purification .
  • Temperature : Viscosity and conductivity are temperature-dependent (studied at 298.15–353.15 K) .
    These DESs are explored in green chemistry for extraction and catalysis due to low toxicity and recyclability .

Q. How should researchers address contradictions in reported solubility and reactivity data for this compound?

  • Category : Advanced (Data Validation)
  • Answer : Discrepancies often arise from impurities (e.g., residual solvents) or measurement conditions. To resolve:

  • Purity verification : Use NMR or elemental analysis to confirm >98% purity.
  • Standardized protocols : Replicate experiments under controlled humidity and temperature .
  • Cross-reference datasets : Compare results with peer-reviewed studies using identical solvents and bases .

Q. What strategies mitigate the hygroscopic nature of this compound in moisture-sensitive reactions?

  • Category : Advanced (Experimental Optimization)
  • Answer :

  • Pre-drying : Heat under vacuum (40–60°C) for 2–4 hours before use.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture.
  • Desiccants : Include molecular sieves (3Å) in reaction mixtures .

Q. How does this compound compare to ammonium salts in phase-transfer catalysis (PTC)?

  • Category : Advanced (Catalytic Applications)
  • Answer : Unlike quaternary ammonium salts (e.g., cetyltrimethylammonium bromide), phosphonium salts like this compound offer:

  • Higher thermal stability : Tolerate temperatures >200°C.
  • Enhanced solubility in nonpolar media : Effective in biphasic systems for alkylation or oxidation reactions.
    However, they are less effective in strongly acidic conditions due to potential P–C bond cleavage .

Q. What computational methods are used to study reaction mechanisms involving this compound?

  • Category : Advanced (Theoretical Modeling)
  • Answer : Density functional theory (DFT) simulations model ylide formation and reactivity. Key steps include:

  • Transition state analysis : Identify energy barriers for ylide generation.
  • Solvent effects : Polarizable continuum models (PCM) predict solvent impacts on reaction kinetics.
    These methods validate experimental observations of Wittig reaction stereoselectivity .

Q. Tables for Key Data

Property Value Reference
Molecular Weight357.23 g/mol
Melting Point230–235°C
Water Solubility (25°C)400 g/L
Optimal Storage Temperature2–8°C
DES Molar Ratio (Ethylene Glycol)1:4 (pH ~6)

Properties

IUPAC Name

methyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18P.BrH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEFCHWGJNHZNT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15912-74-0 (Parent)
Record name Methyltriphenyliphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30883580
Record name Phosphonium, methyltriphenyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic powder; [Acros Organics MSDS]
Record name Methyltriphenylphosphonium bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15633
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1779-49-3
Record name Methyltriphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1779-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltriphenyliphosphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyltriphenylphosphonium bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyltriphenylphosphonium bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphonium, methyltriphenyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonium, methyltriphenyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyltriphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLTRIPHENYLIPHOSPHONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2UZ3E9EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyltriphenylphosphonium bromide
Methyltriphenylphosphonium bromide
Methyltriphenylphosphonium bromide
Methyltriphenylphosphonium bromide
Methyltriphenylphosphonium bromide
Methyltriphenylphosphonium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.